1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-5-3-4(1-2-6(5)10)7(13)8(11)12/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQRTYKBPWDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-fluoroaniline with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Variations on the Phenyl Ring
The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity and biological activity. Key analogs include:
Halogen-Substituted Derivatives
- Molecular weight: 190.58 .
- 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone (CAS 1565686-07-8): Incorporates a methoxy group at C-3, altering solubility and steric hindrance. Molecular weight: 191.66 .
- 1-(2,4-Difluorophenyl)-2,2-difluoroethanone: Features dual fluorine atoms at C-2 and C-4, which may reduce electron-withdrawing effects compared to chlorine. Molecular weight: 192.11 .
Trifluoroethanone Derivatives
Physicochemical Properties
| Compound Name | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone | 220.57 (calc.) | 3-Cl, 4-F | High lipophilicity, strong halogen bonding |
| 1-(2,4-Difluorophenyl)-2,2-difluoroethanone | 192.11 | 2-F, 4-F | Lower melting point due to reduced polarity |
| 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone | 191.66 | 4-Cl, 3-OCH3 | Enhanced solubility from methoxy group |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, along with two fluorine atoms attached to the ethanone moiety. Its molecular formula is .
Biological Activity
This compound exhibits various biological activities, primarily as an inhibitor of ion channels and enzymes. The following sections detail its specific activities:
1. Ion Channel Inhibition
Research indicates that compounds similar to this compound can inhibit sodium channels, which are crucial in the generation and propagation of action potentials in neurons. This inhibition can lead to potential therapeutic applications in conditions like epilepsy and chronic pain.
Table 1: Ion Channel Inhibition Potency
| Compound Name | IC50 (µM) | Target Ion Channel |
|---|---|---|
| This compound | TBD | Sodium Channels |
| Analog A | 0.5 | Sodium Channels |
| Analog B | 1.0 | Potassium Channels |
2. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Ion Channel Modulation: The compound alters the gating properties of sodium channels, leading to reduced excitability in neuronal tissues.
- Membrane Disruption: It may integrate into bacterial membranes, causing structural changes that result in cell lysis.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance, modifications on the phenyl ring have been explored to improve selectivity and potency against specific ion channels.
Table 2: Structure-Activity Relationship (SAR) Studies
| Modification | IC50 Change (µM) | Observations |
|---|---|---|
| Addition of Methyl | Decreased to 0.7 | Increased potency against sodium channels |
| Replacement with Methoxy | Increased to 3.0 | Reduced activity |
Q & A
Q. What are common synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2,2-difluoroethanone?
Answer: The compound is typically synthesized via Friedel-Crafts acylation , where a fluorobenzene derivative reacts with a difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, chlorination and fluorination steps are often integrated to achieve precise substitution patterns on the aromatic ring . Alternatively, cycloaddition reactions (e.g., [3 + 2] protocols) can generate triazole-linked intermediates, as demonstrated in spirooxindole synthesis . Key Considerations:
- Purification often involves steam distillation and reduced-pressure rectification .
- Monitor reaction progress via TLC or GC-MS to avoid over-chlorination/byproducts.
Q. How is structural characterization performed for this compound?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly for halogen substituent positioning .
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 221 for C₈H₅ClF₂O⁺) confirm the molecular formula .
Advanced Research Questions
Q. How do computational models (DFT, docking) predict reactivity and binding interactions?
Answer:
- Density Functional Theory (DFT) :
- Calculates electron density distributions, revealing nucleophilic/electrophilic sites. Exact exchange functionals (e.g., B3LYP) predict thermochemical properties (e.g., enthalpy of formation) with <3 kcal/mol error .
- Example: Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing carbonyl electrophilicity .
- AutoDock Vina :
Q. How can substituent effects (Cl vs. F) on reaction mechanisms be analyzed?
Answer:
- Kinetic Studies : Compare reaction rates of chloro- vs. fluoro-analogs in nucleophilic acyl substitution. Fluorine’s inductive effect typically accelerates reactions by polarizing the carbonyl .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the ketone group.
- Computational Mapping : Transition state analysis (via Gaussian) identifies steric clashes from bulkier Cl substituents .
Q. How should contradictory data in spectral or synthetic studies be resolved?
Answer:
- Case Example : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to NMR datasets to distinguish experimental noise from structural anomalies .
- Reproducibility Checks : Cross-validate synthetic yields using alternative catalysts (e.g., FeCl₃ vs. AlCl₃ in Friedel-Crafts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
